molecular formula C17H19ClO5 B1340160 (3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one CAS No. 53906-54-0

(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B1340160
CAS RN: 53906-54-0
M. Wt: 338.8 g/mol
InChI Key: GNPPCWNVUFFTIJ-AVMWIMHJSA-N
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Description

(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one is a useful research compound. Its molecular formula is C17H19ClO5 and its molecular weight is 338.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Non‐iterative Asymmetric Synthesis of C15 Polyketide Spiroketals

Researchers have developed a method for the asymmetric synthesis of C15 polyketide spiroketals, showcasing high stereo- and enantioselectivity. Spiroketals derived from these processes were tested for cytotoxicity against marine P388 lymphocytic leukemia and six human cancer cell lines, indicating potential in cancer cell growth inhibition research (Meilert, Pettit, & Vogel, 2004).

Synthesis of Cyclopentane Derivatives

Another study focused on synthesizing a new 1,2,3,4-functionalized cyclopentane, contributing to the development of complex molecular architectures for potential applications in medicinal chemistry and materials science (Gimazetdinov, Loza, Al’mukhametov, & Miftakhov, 2016).

Chiral Resolution and Absolute Configuration Determination

The research on the chiral resolution and absolute configuration determination of 2-alkanols using a cyclopenta[b]furan derivative highlights its application in stereochemical analysis, crucial for understanding biological activity and developing pharmaceuticals (Nemoto, Tsutsumi, Yuzawa, Peng, Zhong, Xie, Miyoshi, Suzuki, & Shibuya, 2004).

Haloiminolactonization and Tandem Rearrangement Studies

Investigations into the haloiminolactonization of cyclopentene α,α-dichlorocarboxamides and the tandem rearrangement of iminolactones into epoxylactones provide insights into novel synthetic pathways that could be applied in organic synthesis and drug discovery (Valiullina, Akhmet’yanova, Ivanova, Erastov, Meshcheryakova, & Miftakhov, 2015).

Asymmetric Synthesis for Cyclopentanoids

A novel asymmetric synthesis approach for a key building block in cyclopentanoids demonstrates the potential for creating enantiomerically pure compounds, essential for pharmaceutical applications and the study of biological mechanisms (Zanoni, Porta, Brunoldi, & Vidari, 2006).

properties

IUPAC Name

(3aR,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,11,13-16,19-20H,7-9H2/b5-4+/t11-,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPCWNVUFFTIJ-AVMWIMHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC(=CC=C3)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)/C=C/[C@H](COC3=CC(=CC=C3)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one

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